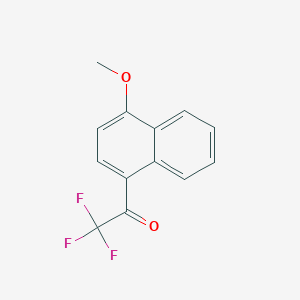

2,2,2-Trifluoro-1-(4-Methoxy-naphthalen-1-yl)-ethanone

Description

2,2,2-Trifluoro-1-(4-Methoxy-naphthalen-1-yl)-ethanone (CAS: 169295-54-9) is a fluorinated aromatic ketone featuring a trifluoromethyl group attached to a methoxy-substituted naphthalene ring. The trifluoromethyl group imparts strong electron-withdrawing properties, enhancing the compound’s stability and influencing its reactivity in synthetic applications.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-methoxynaphthalen-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O2/c1-18-11-7-6-10(12(17)13(14,15)16)8-4-2-3-5-9(8)11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUIAIPDAPNCBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-Methoxy-naphthalen-1-yl)-ethanone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-naphthalene and trifluoroacetic anhydride.

Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction, where 4-methoxy-naphthalene reacts with trifluoroacetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high selectivity and yield.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors. This approach allows for better control over reaction conditions, improved safety, and higher throughput.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-Methoxy-naphthalen-1-yl)-ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The trifluoromethyl group and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-Methoxy-naphthalen-1-yl)-ethanone has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Material Science: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-Methoxy-naphthalen-1-yl)-ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogues of this compound include:

Key Observations :

- Aromatic Bulk : The target compound’s naphthalene system provides greater aromatic bulk compared to phenyl or pyridinyl analogues, influencing solubility and intermolecular interactions .

- Polarity : Hydroxyl groups in the trihydroxyphenyl derivative increase polarity, whereas the methoxy and methyl groups in other analogues enhance hydrophobicity .

- Biological Relevance : The indolyl analogue exhibits anticancer activity, suggesting that the trifluoromethyl group may synergize with heterocyclic systems for bioactivity .

Functional and Application Differences

- Materials Science: The target compound’s naphthalene system could enhance rigidity in polymer backbones, similar to hyperbranched polymers derived from trifluoroethanone monomers .

- Solubility : The hydrochloride salt of the pyridinyl derivative improves aqueous solubility, a trait absent in the neutral naphthalenyl analogue .

Biological Activity

Introduction

2,2,2-Trifluoro-1-(4-Methoxy-naphthalen-1-yl)-ethanone (CAS Number: 169295-54-9) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H11F3O2 |

| Molecular Weight | 256.22 g/mol |

| CAS Number | 169295-54-9 |

| Structure | Structure |

Biological Activity Overview

The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may influence cellular signaling pathways involved in proliferation and apoptosis. The trifluoromethyl group enhances lipophilicity, potentially facilitating membrane permeability and bioactivity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related naphthalene derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections caused by resistant strains .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of naphthalene derivatives. A study focusing on olfactory ensheathing cells (OECs) highlighted the ability of certain compounds to stimulate OEC proliferation and enhance their phagocytic activity. Although specific data on this compound is limited, its structural analogs have shown promise in promoting nerve regeneration .

Case Studies and Research Findings

- Antimicrobial Efficacy : A series of analogs were synthesized and tested for their antimicrobial activity against various pathogens. Compounds with similar structures demonstrated inhibition percentages ranging from 20% to over 70% against strains like Staphylococcus aureus and Escherichia coli .

- Neuroprotective Studies : In vitro assays indicated that related compounds could significantly enhance the viability of OECs when exposed to stressors such as oxidative damage. This suggests potential therapeutic applications in neurodegenerative diseases .

- Pharmacological Screening : A medium-throughput screening identified several naphthalene derivatives with promising biological profiles. The findings indicate that modifications to the naphthalene core can lead to enhanced biological activity .

Toxicology and Safety

While the biological activities are promising, safety profiles must be established through rigorous toxicological assessments. Preliminary data suggest low acute toxicity; however, chronic exposure effects remain to be fully elucidated.

The compound this compound presents significant potential in various therapeutic areas due to its unique chemical structure and biological activities. Further research is warranted to explore its full pharmacological profile and possible applications in medicine.

Future Directions

Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic evaluations.

- Clinical trials to assess efficacy and safety in human subjects.

- Exploration of structure-activity relationships (SAR) to optimize therapeutic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-trifluoro-1-(4-methoxy-naphthalen-1-yl)-ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation using trifluoroacetyl chloride and 4-methoxynaphthalene in the presence of Lewis acid catalysts (e.g., AlCl₃). Evidence from analogous trifluoroacetophenone derivatives (e.g., 2,2,2-trifluoro-1-(p-tolyl)ethanone) shows yields ranging from 57% to 88%, depending on substituent electronic effects and reaction time . For example, electron-donating groups like methoxy or methyl enhance reactivity, while nitro groups reduce yields due to deactivation . Key variables include:

- Catalyst loading : Excess AlCl₃ (1.5–2.0 eq.) improves acylation efficiency.

- Temperature : Reactions are conducted at 0–5°C to minimize side products.

- Workup : Aqueous quenching followed by column chromatography (hexane/EtOAc) isolates the product .

Q. How is this compound characterized using spectroscopic techniques, and what are its critical spectral signatures?

- Methodological Answer :

- ¹H NMR : The methoxy group appears as a singlet at δ 3.9–4.1 ppm. Aromatic protons in the naphthalene ring show multiplet signals between δ 7.3–8.9 ppm, with coupling patterns dependent on substitution .

- ¹⁹F NMR : The CF₃ group resonates as a sharp singlet at δ -71 to -81 ppm, consistent with trifluoromethyl ketones .

- ¹³C NMR : The carbonyl carbon (C=O) appears as a quartet (J ≈ 34 Hz) at δ 180–185 ppm due to coupling with fluorine .

- MS : Molecular ion peaks (M⁺) at m/z 268–270 (C₁₃H₉F₃O₂) confirm the molecular formula .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Methodological Answer : The compound is sensitive to moisture and light. Storage in amber vials under inert gas (N₂/Ar) at -20°C is recommended. Degradation studies on similar fluorinated ketones indicate:

- Hydrolysis : The trifluoromethyl group stabilizes the ketone against nucleophilic attack, but prolonged exposure to humidity can lead to hydrate formation .

- Thermal Stability : Decomposition occurs above 150°C, confirmed by TGA-DSC analysis of related compounds .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise in refining its structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the planar geometry of the naphthalene ring and the orientation of the methoxy group. For example, disorder in nitro or methoxy substituents in similar naphthalenone derivatives complicates refinement, requiring SHELXL for anisotropic displacement parameter modeling . Key steps:

- Data Collection : High-resolution (<1.0 Å) data reduces thermal motion artifacts.

- Refinement : Use of restraints for disordered moieties and validation with Rint < 5% .

Q. How do electronic effects of the 4-methoxy-naphthalenyl group influence reactivity in cross-coupling or functionalization reactions?

- Methodological Answer : The electron-rich methoxy group activates the naphthalene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Comparative studies with non-methoxy analogs (e.g., 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanone) show:

- Suzuki Coupling : Lower yields (≤40%) due to steric hindrance from the CF₃ group.

- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, but competing defluorination occurs at elevated temperatures .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

- Methodological Answer : Discrepancies in antimicrobial or receptor-binding activity (e.g., CB1/CB2 agonism) may stem from impurities or assay conditions. For example:

- Purity Thresholds : HPLC purity >98% (C18 column, MeCN/H₂O) minimizes false positives .

- Solvent Effects : DMSO used in biological assays can stabilize hydrate forms, altering bioavailability. Control experiments with deuterated solvents (DMSO-d₆ vs. CDCl₃) clarify conformational impacts .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.